1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione
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Overview
Description
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a quinoxaline moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione involves multiple steps, typically starting with the preparation of the indole and quinoxaline precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole nucleus . The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with a diketone . The final step involves coupling the indole and quinoxaline units through a suitable linker, often using a palladium-catalyzed cross-coupling reaction .
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind to multiple receptors, including serotonin and dopamine receptors, which are involved in neurotransmission . The quinoxaline moiety can interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
1-[1-(2-chlorobenzyl)-1H-indol-3-yl]-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethane-1,2-dione can be compared with other indole and quinoxaline derivatives:
Indole-3-carbaldehyde: This compound is a precursor for the synthesis of various biologically active molecules and is known for its role in multicomponent reactions.
Quinoxaline-2,3-dione: This derivative exhibits antimicrobial and anticancer activities and is used in the development of new therapeutic agents.
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole: This compound shows anti-inflammatory activity and is used in the treatment of inflammatory diseases.
Properties
Molecular Formula |
C25H18ClN3O3 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]indol-3-yl]-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethane-1,2-dione |
InChI |
InChI=1S/C25H18ClN3O3/c26-19-9-3-1-7-16(19)13-28-14-18(17-8-2-5-11-21(17)28)24(31)25(32)29-15-23(30)27-20-10-4-6-12-22(20)29/h1-12,14H,13,15H2,(H,27,30) |
InChI Key |
IRLQRSMSTUWPDR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5Cl |
Origin of Product |
United States |
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